molecular formula C15H21NO2 B6038637 N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide

Cat. No. B6038637
M. Wt: 247.33 g/mol
InChI Key: SYHZQNBMJCXCSO-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as DMF, is a chemical compound that has been widely used in scientific research. DMF is a white crystalline solid that is soluble in water and organic solvents. It is known for its ability to act as a solvent, a reagent, and a catalyst in various chemical reactions.

Mechanism of Action

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including its ability to modulate the immune system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used as a treatment for multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is thought to act by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including its ability to modulate the immune system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used as a treatment for multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide is thought to act by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.

Advantages and Limitations for Lab Experiments

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages for use in lab experiments, including its ability to dissolve a wide range of organic compounds and its versatility as a reagent and solvent. However, N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can also be toxic and hazardous if not handled properly. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide should be used with caution and proper protective equipment, such as gloves and goggles.

Future Directions

There are many future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide. One area of interest is the development of new synthetic methods for N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide that are more efficient and environmentally friendly. Another area of interest is the exploration of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide's potential as a treatment for other autoimmune diseases, such as psoriasis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide and its effects on the immune system.

Synthesis Methods

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized through a multi-step process starting from 2,4-dimethylbenzaldehyde and tetrahydrofuran. The synthesis involves the use of various reagents and catalysts, including sodium borohydride, acetic acid, and palladium on carbon. The yield of N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used.

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. As a solvent, N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide can dissolve a wide range of organic compounds, making it an ideal choice for many chemical reactions. N-[1-(2,4-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide has also been used as a reagent in the synthesis of various pharmaceuticals, such as antihypertensive agents and antitumor agents.

properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-10-6-7-13(11(2)9-10)12(3)16-15(17)14-5-4-8-18-14/h6-7,9,12,14H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHZQNBMJCXCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)NC(=O)C2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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